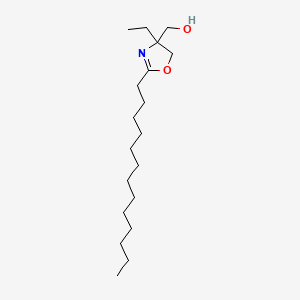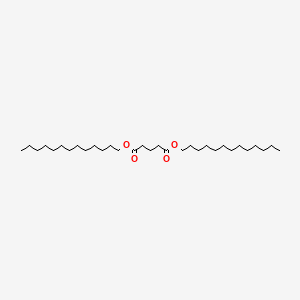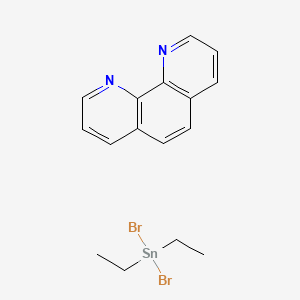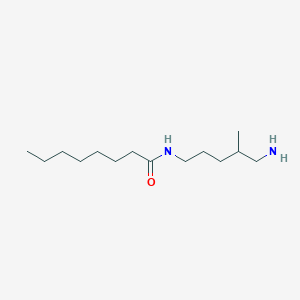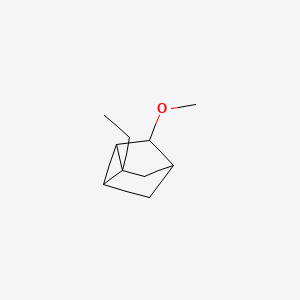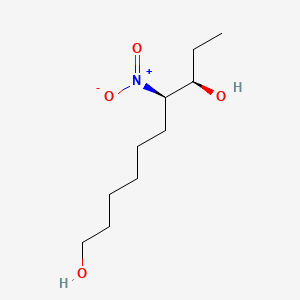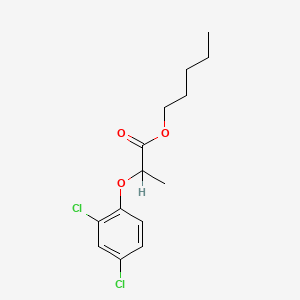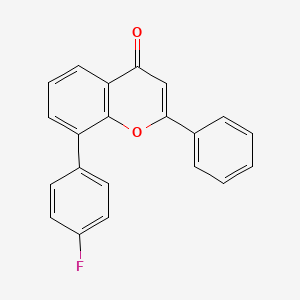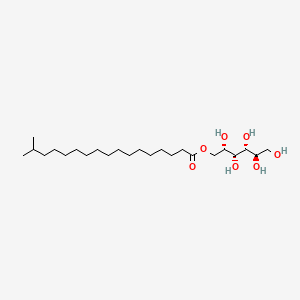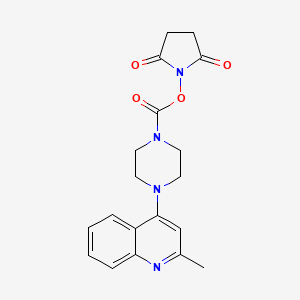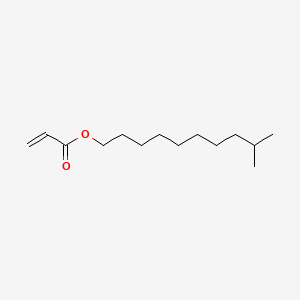
Isoundecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoundecyl acrylate is a chemical compound belonging to the family of acrylates. It is an ester formed from acrylic acid and isodecyl alcohol. The compound is known for its versatility and is widely used in various industrial applications due to its unique properties, such as flexibility, adhesion, and resistance to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoundecyl acrylate is typically synthesized through an esterification reaction. This involves reacting acrylic acid with isodecyl alcohol in the presence of a catalyst, such as concentrated sulfuric acid. The reaction is carried out in a resin kettle with toluene as a solvent and hydroquinone as a polymerization inhibitor .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and inhibitors helps in optimizing the reaction and preventing unwanted polymerization .
Chemical Reactions Analysis
Types of Reactions: Isoundecyl acrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of heat and light, forming long-chain polymers.
Esterification: Reacts with acids to form esters and alcohols.
Oxidation and Reduction: Can undergo oxidation and reduction reactions depending on the reagents used
Common Reagents and Conditions:
Polymerization: Initiated by heat, light, or radical initiators like benzoyl peroxide.
Esterification: Requires acids and alcohols, with sulfuric acid as a catalyst.
Oxidation: Strong oxidizing agents can be used to oxidize the compound
Major Products:
Polymers: Formed through polymerization, used in various applications like adhesives and coatings.
Esters and Alcohols: Products of esterification reactions
Scientific Research Applications
Isoundecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of copolymers and as a monomer in polymer science.
Biology: Utilized in the production of hydrophobic polymers for biological applications.
Medicine: Employed in the development of biomedical materials, such as contact lenses and bone cements.
Mechanism of Action
The mechanism of action of isoundecyl acrylate primarily involves its ability to polymerize and form long-chain polymers. This polymerization process is initiated by heat, light, or radical initiators. The resulting polymers exhibit unique properties such as flexibility, adhesion, and resistance to environmental factors. These properties make this compound an ideal candidate for various industrial and biomedical applications .
Comparison with Similar Compounds
Isoundecyl acrylate can be compared with other acrylates such as:
2-Ethylhexyl Acrylate: Used in pressure-sensitive adhesives.
Cyclohexyl Acrylate: Employed in automotive clear lacquers.
2-Hydroxyethyl Acrylate: Crosslinkable with di-isocyanates to form gels.
Uniqueness: this compound stands out due to its specific combination of flexibility, adhesion, and resistance to environmental factors. These properties make it particularly suitable for applications requiring durable and long-lasting materials .
Properties
CAS No. |
93804-09-2 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
9-methyldecyl prop-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-14(15)16-12-10-8-6-5-7-9-11-13(2)3/h4,13H,1,5-12H2,2-3H3 |
InChI Key |
QQWIPPMMELXTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


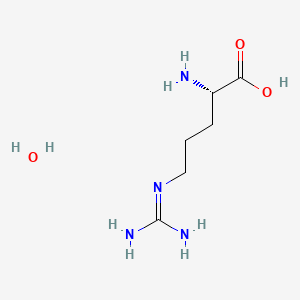
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-3-Methyl-4-oxo-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12643444.png)
![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
